Ethyl 2-bromo-2-(p-tolyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-2-(p-tolyl)acetate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of acetic acid and contains a bromine atom, an ethyl ester group, and a p-tolyl group. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(p-tolyl)acetate can be synthesized through various methods. One common method involves the bromination of ethyl 2-(p-tolyl)acetate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(p-tolyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as a hydroxide ion (OH-) or an amine (NH2-), leading to the formation of different substituted products.
Reduction: The compound can be reduced to ethyl 2-(p-tolyl)acetate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the p-tolyl group to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Nucleophilic Substitution: Ethyl 2-hydroxy-2-(p-tolyl)acetate or ethyl 2-amino-2-(p-tolyl)acetate.
Reduction: Ethyl 2-(p-tolyl)acetate.
Oxidation: Ethyl 2-bromo-2-(p-carboxyphenyl)acetate.
Scientific Research Applications
Ethyl 2-bromo-2-(p-tolyl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: Researchers use this compound to study enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(p-tolyl)acetate involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, leading to the formation of covalent bonds with nucleophilic amino acid residues, thereby modulating enzyme activity or receptor function.
Comparison with Similar Compounds
Ethyl 2-bromo-2-(p-tolyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(p-tolyl)acetate: Similar structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine.
Ethyl 2-iodo-2-(p-tolyl)acetate: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.
Ethyl 2-bromo-2-phenylacetate: Lacks the methyl group on the aromatic ring, which may affect its reactivity and steric properties.
This compound is unique due to the presence of the p-tolyl group, which can influence its reactivity and interactions in chemical and biological systems.
Biological Activity
Ethyl 2-bromo-2-(p-tolyl)acetate (C11H13BrO2) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structure and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom attached to a carbon adjacent to an ethyl acetate group and a para-tolyl group. The presence of the bromine atom enhances its reactivity, making it a useful intermediate in various chemical reactions, particularly in the synthesis of biologically active compounds.
Reactivity in Biological Systems
The compound acts primarily through nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. This property is critical in the development of new therapeutic agents.
Biochemical Pathways
this compound participates in several biochemical pathways, particularly those related to organic synthesis. Its derivatives are often explored for their potential pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. For instance, compounds derived from this structure have shown promising results against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
44e | MDA-MB-231 | 12.5 |
44e | MDA-MB-468 | 15.0 |
These findings suggest that modifications to the base structure can enhance anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory and Analgesic Activities
In addition to anticancer effects, derivatives of this compound have been investigated for their anti-inflammatory properties. For example, certain derivatives exhibited significant inhibition of COX enzymes, which are crucial in inflammatory pathways:
Compound | COX Inhibition (%) |
---|---|
3c | 75 |
3d | 68 |
These compounds may serve as leads for developing new anti-inflammatory drugs .
Case Studies
- Synthesis and Evaluation of Derivatives : A series of derivatives were synthesized using this compound as a starting material. These compounds were tested for their biological activities against various cancer cell lines and showed varying degrees of efficacy, suggesting that structural modifications can significantly impact biological outcomes .
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of related compounds, with promising results against Gram-positive bacteria. This highlights the versatility of this compound in developing new antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-bromo-2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDQUYJGNGJMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.